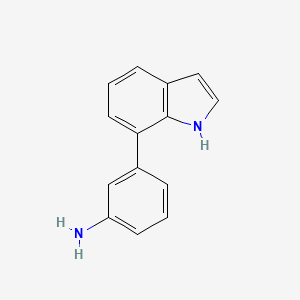

3-(1H-Indol-7-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-7-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESHSQHYYTYFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC(=CC=C3)N)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1h Indol 7 Yl Aniline and Analogues

Strategic Approaches to the Indole (B1671886) Core Formation

The formation of the indole nucleus, particularly with substitution at the C7 position, is a key challenge in the synthesis of these target molecules. Various methods have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized indole synthesis, offering efficient and regioselective routes. mdpi.com Palladium, rhodium, and copper are among the most utilized metals in these transformations.

Palladium-catalyzed reactions, such as the Larock indole synthesis, have been instrumental in constructing indole scaffolds. acs.orgnih.gov Suzuki-Miyaura coupling reactions are also frequently employed to introduce the aryl group at the C7 position. For instance, 7-bromo-1H-indoles can be coupled with arylboronic acids to furnish 7-arylindoles. nih.govresearchgate.net

Rhodium catalysts have shown remarkable efficacy in the C-H activation and functionalization of indoles. researchgate.netthieme-connect.com Rhodium(III)-catalyzed oxidative annulation of 7-arylindoles with alkenes or alkynes, using molecular oxygen as the sole oxidant, provides a direct route to functionalized indole derivatives. nih.gov These reactions often proceed through the formation of a rhodacycle intermediate. goettingen-research-online.denih.gov

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in N-arylation but are also applicable to C-C bond formation. acs.orgjst.go.jp Copper(I) iodide, in combination with suitable ligands, can effectively catalyze the coupling of indoles with aryl halides. acs.org

Gold catalysts have also emerged as powerful tools in indole synthesis. Gold-catalyzed annulation of anthranils with alkynes can produce 7-acylindoles, which are valuable precursors for further functionalization. mdpi.com

The following table summarizes selected transition metal-catalyzed reactions for the formation of 7-substituted indole cores.

| Catalyst System | Reactants | Product | Key Features |

| Pd(OAc)2 / Ligand | 7-Bromoindole, Arylboronic acid | 7-Arylindole | Suzuki-Miyaura coupling; good functional group tolerance. nih.govresearchgate.net |

| [Cp*RhCl2]2 | 7-Arylindole, Alkene/Alkyne | Functionalized 7-Arylindole | C-H activation/oxidative annulation; uses O2 as oxidant. nih.gov |

| CuI / Diamine Ligand | Indole, Aryl halide | N-Arylindole (can be adapted for C-arylation) | Ullmann-type coupling; mild conditions. acs.org |

| Gold Catalyst | Anthranil, Alkyne | 7-Acylindole | Forms valuable synthetic intermediates. mdpi.com |

C-H Activation Strategies for Indole Functionalization

Direct C-H activation has become a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. nih.govacs.orgchim.it The inherent reactivity of the C2 and C3 positions of the indole ring makes selective functionalization of the benzene (B151609) moiety (C4-C7) a significant challenge. goettingen-research-online.denih.govchim.it

To achieve C7-selectivity, directing groups are often employed. nih.govnih.govacs.org These groups, typically installed on the indole nitrogen, chelate to the metal catalyst and direct it to the C7-position. For example, an N-P(O)tBu2 group can direct palladium and copper catalysts to produce C7 and C6 arylation products, respectively. nih.govacs.org Similarly, an N-PtBu2 group facilitates a range of C7-functionalizations, including arylation, olefination, and acylation. nih.govacs.org

Rhodium catalysts have been extensively used for C7-selective C-H functionalization. nih.govresearchgate.net For instance, a rhodium(I) catalyst with a phosphine (B1218219) directing group on the indole nitrogen can achieve regioselective C7 arylation with (hetero)aryl bromides. nih.gov The selectivity arises from the preferential formation of a five-membered rhodacycle at the C7 position. nih.gov Rhodium(III) catalysts have also been used for C7-selective olefination. chim.it

Iridium catalysts have also proven effective for the C-H functionalization of indoles. oup.comacs.orgrsc.orgnih.govrsc.org While often used for C2 or C3 functionalization, specific ligand and directing group strategies can steer the reaction towards other positions. For instance, iridium-catalyzed C-H borylation can be directed to various positions, including C7, by using an N-silyl directing group. nih.gov

| Catalyst | Directing Group | Reaction Type | Position |

| Palladium | N-P(O)tBu2 | Arylation | C7 nih.govacs.org |

| Rhodium(I) | N-PtBu2 | Arylation | C7 nih.gov |

| Rhodium(III) | N-Pivaloyl | Alkenylation | C7 chim.it |

| Iridium | N-Silyl | Borylation | C7 nih.gov |

Metal-Free and Catalyst-Free Synthetic Protocols

While transition metal-catalyzed methods are powerful, the development of metal-free alternatives is crucial to avoid potential metal contamination in the final products. nih.govacs.org Several metal-free strategies for indole synthesis and functionalization have been developed.

One approach involves the thermal denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines to produce 2-aroyl-7-azaindoles. rsc.org Another method utilizes the reaction of arynes with 2H-azirines, where the reaction temperature can be tuned to selectively produce either N-unsubstituted or N-arylindoles. researchgate.net Additionally, metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant provides a route to substituted indoles. acs.org

Catalyst-free methods, often relying on thermal or microwave conditions, have also been reported. For example, the synthesis of benzo[a]carbazoles from 2-arylindoles can be achieved through a sequence of propargylation, isomerization, and electrocyclization without a catalyst. rsc.org

Synthetic Routes to Aryl Amine Linkages

The formation of the C-N bond between the indole C7-position (or an attached aryl ring) and an aniline (B41778) moiety is the second critical step in synthesizing 3-(1H-indol-7-yl)aniline.

Amination Reactions of Halogenated Aryl Systems

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. researchgate.netlibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is highly versatile, allowing for the amination of a wide range of aryl halides, including haloindoles. researchgate.netacs.orgnih.gov The use of bulky, electron-rich phosphine ligands is crucial for the success of these reactions, enabling the coupling of amines with chloro- and bromoindoles bearing a free N-H group. acs.org Palladium precatalysts have been developed to facilitate these reactions under mild conditions with a broad substrate scope. nih.gov

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. acs.orgjst.go.jp While it traditionally requires harsh reaction conditions, modern variations with improved ligands and reaction media have expanded its applicability. acs.org

Iron-catalyzed C-N coupling reactions have also emerged as a more sustainable alternative to palladium. researchgate.net For example, an iron-catalyzed Buchwald-Hartwig type reaction can couple diarylamines with aryl halides. researchgate.net

| Reaction | Catalyst | Reactants | Key Features |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Haloindole, Amine | Broad scope, mild conditions, tolerates free N-H. acs.orgnih.gov |

| Ullmann Condensation | Copper / Ligand | Haloindole, Amine | Classical method, modern improvements available. acs.orgjst.go.jp |

| Iron-Catalyzed C-N Coupling | Iron Catalyst | Haloindole, Amine | More sustainable alternative to palladium. researchgate.net |

Reductive Amination and Alternative Amine Formation Pathways

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. acs.orgorganic-chemistry.org In the context of this compound synthesis, this could involve the reaction of a 7-(3-formylphenyl)indole with an amine source or a 7-arylindole with a nitrosobenzene (B162901) derivative followed by reduction.

Recent advances have focused on the direct reductive coupling of nitroarenes with various partners. rsc.orgnih.gov For instance, iron-catalyzed reductive coupling of nitroarenes with alkyl halides offers a direct route to N-alkylanilines. nih.gov Transition-metal-free reductive amination of nitroarenes with boronic acids can also be achieved using triphenylphosphine (B44618) under visible light irradiation. organic-chemistry.org

Enzymatic approaches using imine reductases (IREDs) and reductive aminases (RedAms) are gaining prominence for the asymmetric synthesis of amines. acs.org These enzymes can catalyze the reductive amination of carbonyl compounds with high enantioselectivity. acs.org

Regioselective Synthesis and Stereochemical Control

The precise control over the placement of substituents on the indole core and the stereochemistry of any chiral centers are paramount in the synthesis of complex molecules like this compound analogues.

Control of Substitution Patterns on the Indole Ring

The functionalization of the indole benzene ring, particularly at the C7 position, is a significant synthetic challenge due to the inherent electronic preference for reactions to occur at the C3 and C2 positions of the pyrrole (B145914) moiety. To overcome this, chemists have devised several powerful strategies.

Directing Group-Assisted C-H Functionalization: A prominent strategy involves the installation of a directing group on the indole nitrogen (N1 position). This group physically guides a metal catalyst to the adjacent C7 position, enabling selective C-H bond activation and functionalization. After the desired bond is formed, the directing group can be removed. Different directing groups and catalyst systems have been developed to achieve high regioselectivity for C7 functionalization. For instance, rhodium and iridium catalysts have been effectively used for C7 olefination and amidation. nih.govmdpi.comrsc.org

A notable example is the use of an N-pivaloyl group, which directs a rhodium catalyst to perform C7 olefination with various acrylates. mdpi.com Similarly, an N-imino directing group has proven crucial for achieving high regioselectivity in rhodium-catalyzed C7 olefinations. nih.gov More recent innovations include the use of a removable N-cyclohexylsulfenyl (N-SCy) group, which directs rhodium-catalyzed C7-alkenylation with high efficiency. rsc.orgresearchgate.net

| Directing Group | Catalyst System | Reaction Type | Ref. |

| N-Pivaloyl | [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | Olefination | mdpi.com |

| N-Imino | [CpRhCl₂]₂ / AgOAc | Olefination | nih.gov |

| N-Cyclohexylsulfenyl (N-SCy) | [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | Alkenylation | rsc.orgresearchgate.net |

| N-Pivaloyl | [CpIr(OAc)₂]₂ / AgOAc | Amidation (with azides) | acs.orgpku.edu.cn |

Synthesis from Pre-functionalized Aromatics: An alternative to direct C-H functionalization is to build the indole ring from a starting material where the desired C7 substituent (or its precursor) is already in place. The most common approach for synthesizing 7-aminoindoles involves the cyclization to form a 7-nitroindole, followed by chemical reduction of the nitro group. acs.orgresearchgate.nettandfonline.com For example, ethyl 7-nitroindole-2-carboxylates can be synthesized via Fischer indole synthesis from o-nitrophenylhydrazones, and the nitro group can subsequently be reduced to an amine. researchgate.netthieme-connect.com A patented method describes the direct nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, which surprisingly yields the 7-nitro derivative that can be converted to 7-nitroindole. acs.org

Another elegant method involves the conversion of pyrrole-3-carboxaldehydes into 7-amino-5-cyanoindoles. acs.orgrsc.org This process involves a Wittig olefination followed by a BF₃·OEt₂-mediated intramolecular Houben–Hoesch reaction, providing a scalable and high-yielding route to diversely substituted 7-aminoindoles. acs.org

Cross-Coupling Methodologies: For analogues of this compound, modern cross-coupling reactions are indispensable tools. Starting with a 7-haloindole (e.g., 7-bromoindole), a palladium-catalyzed Suzuki coupling can be used to form the C-C bond with a suitably protected aminophenylboronic acid. bohrium.comnih.govresearcher.life Conversely, the crucial C-N bond can be formed directly via a Buchwald-Hartwig amination, coupling a 7-haloindole with an aniline derivative. unimi.itcore.ac.uk While these reactions are powerful, couplings at the C7 position can be challenging, often requiring specific, bulky phosphine ligands and extended reaction times to achieve reasonable yields. acs.org

Multicomponent and One-Pot Reaction Strategies for Scaffold Assembly

To improve synthetic efficiency, reduce waste, and rapidly build molecular complexity, chemists are increasingly turning to multicomponent reactions (MCRs) and one-pot tandem processes. These strategies allow for the formation of several chemical bonds in a single synthetic operation without isolating intermediates.

While no specific MCR has been reported for the direct synthesis of this compound itself, several one-pot and multicomponent methods are highly relevant for the construction of its core structure and complex analogues. A powerful one-pot procedure for synthesizing 7-arylindoles involves a rhodium-catalyzed C-H activation of a simpler indole, followed by an intramolecular amidation reaction. acs.org This tandem process efficiently constructs fused seven-membered ring systems starting from 7-phenylindoles. acs.org

Other one-pot reactions starting from 7-substituted indoles have been developed. For instance, a Vilsmeier-Haack reaction on 7-acetyl-2-arylindoles leads to the formation of complex polycyclic pyrroloquinolinones in a single operation, constructing new C-C and C-N bonds. rsc.org

Three-component reactions (3CR) are also prominent in indole chemistry, typically involving an indole, an aldehyde, and a third nucleophilic component like an amine or a dicarbonyl compound. Although many of these focus on C3 substitution, the principles can be adapted for building complexity onto a pre-existing 7-aminoindole scaffold. For example, a one-pot, three-component Mannich-type reaction catalyzed by indium triflate can couple an indole, an aldehyde, and an amine to form 3-aminomethyl indoles.

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Ref. |

| One-Pot Tandem | 7-Arylindoles, Diazomalonates | [Cp*RhCl₂]₂, DBU | Azepino[3,2,1-hi]indoles | acs.org |

| One-Pot Vilsmeier-Haack | 7-Acetyl-2-arylindoles, POCl₃/DMF | POCl₃/DMF | Pyrroloquinolinones | rsc.org |

| Three-Component Mannich | Indoles, Aldehydes, Anilines | In(OTf)₃ | 3-Indolyl methanamines | |

| Three-Component Reaction | Indoles, Acenaphthylene-1,2-dione, Enaminones | Piperidine, p-TsOH | Functionalized bis-indoles |

Future Directions in Synthetic Innovation for this compound Analogues

The synthesis of complex indole scaffolds like this compound continues to evolve, driven by the demand for greater efficiency, sustainability, and molecular diversity. Several key areas are poised for future innovation.

A primary goal is the advancement of C-H functionalization techniques. Research will likely focus on developing catalysts based on more abundant and less toxic metals to replace precious metals like rhodium and iridium. Furthermore, the design of new, more efficient, or even "traceless" directing groups that are easier to install and remove under mild conditions is a major objective. The ultimate ambition in this area is to achieve high regioselectivity (e.g., at C7) through catalyst control alone, eliminating the need for a directing group entirely.

In the realm of cross-coupling, the development of more robust catalyst systems that can efficiently handle challenging substrates like 7-chloroindoles at low catalyst loadings will be critical for industrial-scale applications. researcher.life

The design of novel multicomponent and tandem reactions will remain a vibrant area of research. Future work will aim to create new MCRs that can assemble the 7-aminoindole core from simple, acyclic precursors in a single step, allowing for the rapid generation of diverse libraries of analogues for biological screening. bohrium.com

Finally, the adoption of enabling technologies such as biocatalysis, where enzymes are used to perform selective transformations under green conditions, and continuous flow chemistry, which can offer improved safety, scalability, and control over reaction parameters, will undoubtedly shape the future synthesis of this compound and its derivatives.

Computational Chemistry and Molecular Modeling Studies of 3 1h Indol 7 Yl Aniline Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For indole (B1671886) derivatives, these methods provide a window into their electronic architecture, reactivity, and stability.

Density Functional Theory (DFT) Applications for Indole Derivatives

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of organic molecules, including a wide array of indole derivatives. researchgate.netniscpr.res.in By employing functionals like B3LYP with basis sets such as 6-31G or 6-311+G(d,p), researchers can accurately compute various molecular properties. researchgate.netniscpr.res.in These calculations are instrumental in determining optimized geometries, vibrational frequencies, and the heats of formation for indole and its derivatives. niscpr.res.in

DFT studies on substituted indoles have shown how different functional groups impact the electronic distribution and stability of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the indole ring can significantly alter its chemical reactivity. acs.org These computational approaches have been successfully used to study isodesmic reactions to determine the heats of formation of highly substituted imidazole (B134444) and indole derivatives, providing valuable thermodynamic data. niscpr.res.in The insights gained from DFT calculations are often in good agreement with experimental data from techniques like X-ray diffraction and spectroscopic methods, validating the computational models. researchgate.net

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis are crucial components of quantum chemical studies that help in predicting the reactive sites of a molecule. The MEP provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic regions. researchgate.net

FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com For indole derivatives, FMO analysis has been used to explain the variations in reactivity and stability due to different substitutions on the indole ring. researchgate.net This analysis helps in understanding how these molecules might interact with biological targets.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a 3-(1H-Indol-7-yl)aniline derivative, might interact with a protein receptor. tojqi.net

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations are instrumental in predicting the binding modes and affinities of indole derivatives with various biological targets. For example, studies on N-[(1H-indol-3-yl)methylene]-substituted aniline (B41778) derivatives have used docking to investigate their interactions with cyclooxygenase (COX) isoenzymes. tojqi.net These studies often use software like AutoDock Vina to calculate binding energies, which indicate the strength of the interaction. dnu.dp.ua

In a study of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines, docking was used to predict the binding affinity of these compounds to the epidermal growth factor receptor (EGFR) and rearranged during transfection (RET) tyrosine kinases. dnu.dp.ua The results showed that a compound containing both indole and aniline fragments had a high affinity for these receptors, suggesting its potential as an anticancer agent. dnu.dp.ua Similarly, indole-based benzamides have been docked against the estrogen receptor-alpha (ER-α) to predict their binding modes and potential as breast cancer therapeutics. pensoft.net

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| N-[(1H-indol-3-yl)methylene]-substituted anilines | COX-1 and COX-2 | Identified compounds with good binding affinities compared to the reference drug, Indomethacin. tojqi.net |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | EGFR and RET | Showed high binding affinity, suggesting potential as a dual inhibitor. dnu.dp.ua |

| Indole-based benzamides | Estrogen Receptor-alpha (ER-α) | Predicted favorable binding modes for potential breast cancer therapy. pensoft.net |

| Bis-indole derivatives | Protein Kinase C-ε (PKC-ε) | A novel derivative showed significantly higher binding energy than the parent compound. ajbls.com |

Identification of Critical Amino Acid Residues for Interaction

A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are crucial for the interaction with the ligand. These interactions often involve hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, in the docking of quinoline–1,2,3-triazole–anilines with the HIV-1 reverse transcriptase, specific interactions with amino acid residues like Phe112, Tyr108, and Trp86 were identified. mdpi.com

In another study, molecular dynamics simulations of indole derivatives with the M. tuberculosis DNA gyrase B (GyrB) subunit revealed that hydrogen bond interactions with Asp79 are critical for high-affinity binding. acs.org The detailed visualization of these interactions helps in understanding the structure-activity relationships and in designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior and stability of the complex over time. dergipark.org.tr

MD simulations are used to assess the stability of the ligand-protein complex by calculating parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). pensoft.netdergipark.org.tr A stable RMSD value over the simulation time suggests that the ligand remains bound in a consistent conformation within the binding pocket. ajbls.com For example, a 50 ns MD simulation of an indole derivative complexed with COX-2 confirmed the stability of the interaction. dergipark.org.tr Similarly, 100 ns simulations of indole-based benzamides with ER-α were used to validate the stability of the docked complexes. pensoft.net

These simulations provide valuable information on the conformational changes in both the ligand and the protein upon binding and can help to refine the binding modes predicted by docking. The combination of molecular docking and MD simulations is a powerful approach for understanding the molecular basis of ligand-receptor interactions and for the rational design of new therapeutic agents. researchgate.net

Exploration of Binding Kinetics and Dissociation Pathways

Understanding the kinetics of how a ligand binds to and dissociates from its target is vital for predicting its efficacy and duration of action. Computational techniques like steered molecular dynamics (SMD) are utilized to investigate the unbinding pathways of this compound derivatives from their protein targets.

SMD simulations apply an external force to dissociate the ligand from the binding site, which allows for the mapping of the unbinding pathway and the identification of key energy barriers. This provides insights into the residence time of the drug on its target, which is often a better predictor of efficacy than simple binding affinity. Computational studies on indole derivatives aim to identify structural modifications that can prolong this residence time by strengthening key interactions or inducing conformational changes that "trap" the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models establish mathematical relationships between the chemical structure of compounds and their biological activity or physicochemical properties, respectively. ijper.org These predictive models are instrumental in medicinal chemistry for forecasting the activity of new compounds and for optimizing lead structures. researchgate.net

Development and Validation of Predictive Models for Biological Activity

The creation of a QSAR model for this compound derivatives typically starts with a dataset of compounds with known biological activities (e.g., IC50 values). espublisher.com Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to construct the model. researchgate.netnih.gov

Rigorous validation is essential to ensure the model's predictive accuracy. espublisher.com This includes internal validation methods like leave-one-out cross-validation and external validation with a separate test set. The predictive power is often measured by the squared correlation coefficient (R²). tandfonline.com A reliable QSAR model must meet stringent statistical criteria. nih.gov

Identification of Molecular Descriptors Influencing Activity

A primary benefit of QSAR studies is the identification of molecular descriptors that significantly impact the biological activity of the compounds. ijper.orgresearchgate.net These descriptors can be categorized as topological, geometrical, electronic, or hydrophobic. researchgate.net

For indole derivatives, QSAR studies have often emphasized the importance of descriptors related to hydrophobicity, molecular shape, and the capacity for hydrogen bonding. nih.govnih.gov For example, a model might suggest that increasing lipophilicity in a specific part of the molecule could enhance its inhibitory effect. nih.gov This provides clear guidance for the synthesis of more potent analogues.

Table 2: Common Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Type | Example | Influence on Activity |

| Hydrophobic | LogP | Often positively correlated with cell permeability and binding. nih.gov |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions. researchgate.net |

| Topological | Molecular Connectivity Indices | Describes the size and shape of the molecule. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. |

Advanced Computational Methodologies and Machine Learning in Rational Drug Design

The field of drug discovery is increasingly adopting advanced computational methods and machine learning to accelerate the identification and optimization of new drugs. bonviewpress.comnih.gov These technologies can analyze vast chemical spaces and complex biological data with high efficiency. frontiersin.org

Deep Learning Applications for Compound Property Prediction

Deep learning, a sophisticated subset of machine learning, employs deep neural networks to discern complex patterns in large datasets. northwestern.edufrontiersin.org In the context of this compound derivatives, deep learning models can be trained to predict a multitude of properties, including biological activity, toxicity, and pharmacokinetic profiles (ADMET). alliedacademies.orgmdpi.com

These models can learn from various molecular representations, such as SMILES strings or graphical structures. researchgate.net By training on extensive databases of known compounds, deep learning models can make accurate predictions for novel, un-synthesized molecules. frontiersin.orgnorthwestern.edu This enables the virtual screening of massive compound libraries, focusing resources on the most promising candidates for synthesis and experimental validation. mdpi.com For example, a deep neural network could be developed to predict the inhibitory activity of new this compound derivatives against a panel of protein targets, thereby identifying high-potential candidates for further research. mdpi.com

Integrated Computational Approaches for Lead Optimization

The optimization of a lead compound, such as those derived from the this compound scaffold, into a viable drug candidate is a complex, multi-parameter process. Integrated computational approaches have become indispensable in modern drug discovery, enabling a rational, structure-guided strategy for enhancing potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.govnumberanalytics.com These methods combine various computational techniques, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to create a comprehensive workflow for lead optimization. nih.govnih.gov

While specific and detailed lead optimization studies on this compound are not extensively documented in publicly available literature, research on structurally analogous compounds, particularly indole-7-carboxamides, provides a valuable framework for understanding how these integrated methods are applied. farmaciajournal.com These studies demonstrate a systematic approach to refining molecular structures to achieve desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a foundational computational technique in lead optimization. It aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby guiding the design process.

In a study focused on a series of indole-7-carboxamide derivatives as potential anti-HIV agents, both 2D and 3D-QSAR models were developed to elucidate the structural requirements for activity. farmaciajournal.com The process involved calculating a wide range of molecular descriptors and then using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to build predictive models. farmaciajournal.com The statistical robustness of these models was confirmed through rigorous internal and external validation procedures. farmaciajournal.com

The 2D-QSAR model highlighted several descriptors as being crucial for the anti-HIV activity of the indole-7-carboxamide series. farmaciajournal.com These findings allow chemists to prioritize modifications that are likely to enhance biological activity.

Table 1: Key 2D-QSAR Descriptors for Anti-HIV Activity of Indole-7-Carboxamide Derivatives This table is generated based on findings from a study on indole-7-carboxamides, which are structurally related to the subject compound. farmaciajournal.com

| Descriptor Type | Descriptor Name | Significance in Model |

|---|---|---|

| Topological | S_ssssC_Count | Indicates the importance of the count of carbon atoms separated from a sulfur atom by seven bond distances. farmaciajournal.com |

| Electrostatic | Dipole Moment | Reflects the influence of the overall polarity of the molecule on its activity. farmaciajournal.com |

| Electrostatic | Most-ve Potential | Highlights the role of the most negative electrostatic potential region in molecular interactions. farmaciajournal.com |

| Electrostatic | Most+ve Potential | Suggests the importance of the most positive electrostatic potential region for biological activity. farmaciajournal.com |

Furthermore, 3D-QSAR studies, which consider the three-dimensional arrangement of molecular fields, suggested that both electrostatic and steric properties significantly impact the anti-HIV efficacy of these compounds. farmaciajournal.com This implies that the shape of the molecule and the distribution of charge are critical for its interaction with the biological target.

Pharmacophore Hypothesis and Molecular Docking

Building on the insights from QSAR, pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to its target. github.comresearchgate.net For the indole-7-carboxamide series, a pharmacophore hypothesis underscored the importance of aromatic and hydrogen bond acceptor features for activity. farmaciajournal.com

This abstract model is then brought to life through molecular docking. Docking simulations place the designed compounds into the three-dimensional structure of the target protein's active site, predicting the most likely binding pose and estimating the binding affinity. dnu.dp.ua This integrated step is crucial for validating the QSAR and pharmacophore models. It visualizes how the proposed modifications might enhance interactions with key amino acid residues in the target's binding pocket. For instance, in silico studies on related aniline-containing inhibitors have shown that the aniline and indole fragments are often crucial for forming stable hydrogen bonds and π-stacking interactions within the active site of enzymes like tyrosine kinases. dnu.dp.ua

Table 2: Illustrative Molecular Docking and Interaction Analysis This table presents a hypothetical analysis based on principles from docking studies of related indole-aniline structures to demonstrate the type of data generated. dnu.dp.ua

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Lead Compound | -7.5 | Met341, Leu273 | Hydrophobic Interaction |

| Optimized Analog 1 | -9.2 | Met341, Cys340, Asp400 | Hydrophobic, Hydrogen Bond (with aniline NH), π-stacking (with indole ring) |

| Optimized Analog 2 | -8.9 | Leu273, Val259, Lys257 | Hydrophobic, Hydrogen Bond (with substituent) |

The results from docking can rationalize the QSAR findings. For example, if a QSAR model indicates that a negative potential in a certain region is favorable, docking might show that this region of the molecule forms a hydrogen bond with a donor residue in the protein active site. This synergy between methods provides a much higher degree of confidence in the design strategy.

In Silico ADMET Profiling

A critical component of modern lead optimization is the early assessment of drug-like properties. mdpi.commdpi.com A compound with high potency is of little value if it has poor absorption or high toxicity. Integrated computational workflows routinely include in silico ADMET prediction. mdpi.com These models use a compound's structure to forecast its pharmacokinetic and toxicological profile, including properties like human intestinal absorption (HIA), blood-brain barrier penetration, and potential for carcinogenicity. nih.gov By flagging potential liabilities early, these predictive tools allow chemists to modify or discard problematic compounds before committing resources to their synthesis and in vitro testing, a concept known as "designing out" undesirable properties. mdpi.comnih.gov

Biological Activity Profiling and Mechanism of Action Studies in Vitro Focus

High-Throughput Screening and Hit Identification Strategies

High-throughput screening (HTS) serves as a primary method for identifying novel, biologically active compounds from large chemical libraries. In this context, 3-(1H-Indol-7-yl)aniline was identified as an inhibitor of the MET kinase through a high-throughput, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This initial "hit" was part of a broader screening campaign that evaluated a library of compounds for their ability to disrupt specific protein-protein interactions or enzymatic activity. Following its initial identification, the compound underwent further evaluation to confirm its activity and determine its potency.

Target-Based Biochemical and Cellular Assays

Target-based assays are crucial for validating and quantifying the interaction between a compound and its specific biological molecule.

Enzyme Inhibition Assays and Specificity Profiling

Enzyme inhibition assays have been pivotal in characterizing the activity of this compound. It has been identified as an inhibitor of several protein kinases. For instance, in biochemical assays, it demonstrated inhibitory activity against the tyrosine kinase EphB4, with a reported pIC50 of 6.2. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), serving as a standard measure of a compound's potency. Further studies have explored its activity against other kinases, revealing a degree of selectivity.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | IC50 (nM) |

| MET | Biochemical | 38 |

| RON | Biochemical | 59 |

| AXL | Biochemical | 79 |

| TIE-2 | Biochemical | 94 |

| VEGFR2 | Biochemical | 120 |

Specificity profiling against a panel of kinases is essential to understand a compound's selectivity. While it shows potent inhibition of MET and related kinases, its activity against other kinases indicates a multi-targeted profile.

Receptor Binding and Functional Reporter Gene Assays

While primarily studied as a kinase inhibitor, the potential for this compound to interact with other classes of proteins, such as receptors, cannot be entirely ruled out based on its chemical structure. However, specific receptor binding assays for this compound are not extensively reported in the available scientific literature.

Functional reporter gene assays, which measure the downstream effects of target modulation within a cell, are valuable for confirming a compound's mechanism of action. For a kinase inhibitor, these assays can quantify changes in the expression of genes regulated by the targeted signaling pathway.

Characterization of Molecular Interactions and Binding Energetics

Understanding the precise molecular interactions between this compound and its target proteins is key to elucidating its mechanism of action. X-ray crystallography studies have provided atomic-level insights into its binding mode. For example, the crystal structure of this compound in complex with the MET kinase reveals that the indole (B1671886) nitrogen and the aniline (B41778) nitrogen form crucial hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. These interactions anchor the molecule, allowing other parts of the compound to form favorable contacts within the active site. The binding energetics, which quantify the thermodynamic forces driving the interaction, can be further explored using techniques like isothermal titration calorimetry (ITC) to measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Phenotypic Screening for Cellular Responses

Phenotypic screening evaluates the effects of compounds on whole cells or organisms, providing insights into their functional consequences without a preconceived target.

Cell-Based Functional Readouts for Investigating Compound Effects

Cell-based assays are used to investigate the effects of this compound in a more biologically relevant context. For an inhibitor of kinases like MET, which are implicated in cell proliferation, survival, and migration, relevant assays would measure these cellular processes. For instance, cell viability assays (e.g., MTT or CellTiter-Glo) can determine the compound's impact on the growth of cancer cell lines that are dependent on the targeted kinase. Furthermore, cell migration or invasion assays (e.g., wound-healing or Boyden chamber assays) can assess the compound's ability to inhibit the metastatic potential of cancer cells. These functional readouts are critical for translating biochemical potency into a desired cellular effect.

Mechanistic Elucidation through Chemical Probe Development

The development of chemical probes is a critical strategy for unraveling complex biological processes. These specialized molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, allowing researchers to study their function in a controlled manner. The indole ring system is a "privileged scaffold" in this field due to its unique electronic and photophysical properties and its prevalence in a wide array of bioactive natural products and synthetic drugs. mdpi.com

Design and Application of Indole-Based Fluorescent Chemosensors and Molecular Imaging Probes

The indole scaffold is frequently employed in the design of fluorescent chemosensors for molecular recognition and imaging. rsc.org Its derivatives are valued for their inherent fluorescence, synthetic versatility, and biocompatibility. rsc.org The design of these probes typically involves coupling the indole moiety, which acts as the fluorophore (the signaling unit), with a specific receptor designed to bind to a target analyte. rsc.orgsjp.ac.lk

The sensing mechanism of these probes often relies on photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). spectroscopyonline.com Upon binding to the target analyte, the electronic properties of the probe are altered, resulting in a measurable change in the fluorescence signal. This can manifest as either an increase in fluorescence intensity ("turn-on" response) or a decrease ("turn-off" or quenching response). rsc.orgsjp.ac.lk

Researchers have successfully developed indole-based chemosensors for a variety of analytes, including metal ions and anions, which are crucial for understanding physiological and pathological processes.

Metal Ion Detection: Indole-based sensors have been designed for the highly sensitive and selective detection of metal ions like copper (Cu²⁺), iron (Fe³⁺), mercury (Hg²⁺), and zinc (Zn²⁺). researchgate.netresearchgate.net For example, a "turn-on" fluorescent probe for Cu²⁺ was developed with a detection limit as low as 8.93 x 10⁻⁸ M, well below the permissible levels in drinking water. researchgate.net The mechanism often involves the chelation of the metal ion by heteroatoms (like N, O, or S) incorporated into the probe's structure, which modulates the photophysical properties of the indole fluorophore. rsc.orgresearchgate.net

Anion Detection: The indole N-H group is an effective hydrogen bond donor, making it suitable for the design of probes that recognize anions like fluoride (B91410) (F⁻). spectroscopyonline.com One such probe, FL, demonstrated a "turn-on" fluorescence response to F⁻ with a detection limit of 3.2 nM. spectroscopyonline.com The binding mechanism was confirmed to involve hydrogen bonding, which altered the probe's electronic state and enhanced its fluorescence. spectroscopyonline.com

The application of these probes extends to molecular imaging in living systems. Their ability to provide real-time spatial and temporal information about the distribution of specific analytes within cells makes them invaluable tools for studying cellular biology. rsc.orgspectroscopyonline.comresearchgate.net

| Indole-Based Probe | Target Analyte | Sensing Mechanism | Detection Limit | Key Finding | Reference |

|---|---|---|---|---|---|

| Probe IHT | Cu²⁺ | 'Turn-on' fluorescence | 8.93 x 10⁻⁸ M | Successfully used for fluorescence imaging of Cu²⁺ in living cells. | researchgate.net |

| Probe FL | F⁻ | 'Turn-on' fluorescence, Hydrogen Bonding | 3.2 nM | Demonstrated potential for investigating biological processes involving F⁻ within living cells. | spectroscopyonline.com |

| N-Phenylthiosemicarbazone-based sensor (Chemosensor 5) | Cu²⁺ | 'Turn-on' fluorescence (PET mechanism) | 108 nM | Showed selective detection in a mixed aqueous-organic medium. | sjp.ac.lk |

| 2,3-diindol-3-yl diketone derivative | F⁻ | Colorimetric change (yellow to red-orange) | Not specified | Displayed a highly selective response to F⁻ in DMSO. | spectroscopyonline.com |

Investigating Specific Biological Pathways and Molecular Targets

Beyond sensing small molecules and ions, indole derivatives are instrumental in developing probes to investigate the roles of specific macromolecules, particularly proteins, in complex biological pathways. nih.gov By designing indole compounds that selectively bind to and modulate the activity of a target protein, researchers can dissect its function in disease processes, especially in oncology. mdpi.comnih.gov

A primary strategy involves creating indole-based inhibitors for enzymes that are dysregulated in cancer. The insights gained from these studies can validate a protein as a therapeutic target and provide a scaffold for drug development.

Angiogenesis: The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and is often driven by Vascular Endothelial Growth Factor (VEGF) signaling through its receptor, VEGFR-2. nih.gov Researchers have designed 3-indolyl substituted pyrazole-carboxamides as Type II inhibitors of VEGFR-2 kinase. Compound 7b from one such study effectively inhibited VEGFR-2 kinase activity (IC₅₀ = 2.83 µM) and induced apoptosis in cancer cells, highlighting its potential to disrupt the angiogenesis pathway. nih.gov

Apoptosis (Programmed Cell Death): Evading apoptosis is a hallmark of cancer. Indole derivatives have been developed to target key proteins in this pathway.

One study synthesized benzothiazole (B30560) derivatives with an indole moiety, identifying compound 20d as a potent antitumor agent. Mechanistic studies showed that it activated procaspase-3, a key executioner of apoptosis, and induced cell cycle arrest. bohrium.com

Other indole derivatives have been created to dually inhibit the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

Epigenetic Regulation: Epigenetic modifiers like Lysine-Specific Demethylase 1 (LSD1) are crucial for gene expression regulation and are often dysregulated in cancer. An indole derivative, compound 43 , was identified as a highly potent LSD1 inhibitor with an IC₅₀ value of 0.050 µM. nih.gov

Cell Cycle Control: Haspin is a protein kinase that plays a vital role in cell division. A series of substituted indoles were developed as potent Haspin inhibitors, with compound 60 showing high potency and selectivity, thereby disrupting the cell cycle. acs.org

Growth Factor Signaling: The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers, including triple-negative breast cancer (TNBC). N-benzyl indole-derived hydrazones were synthesized, and compound 5b showed excellent activity against a TNBC cell line (IC₅₀ = 17.2 nM), with molecular docking studies confirming a high binding affinity for EGFR. rsc.org

These examples demonstrate how chemical probes based on the indole scaffold are designed to interact with high specificity and affinity at the molecular level, providing powerful tools to elucidate the intricate mechanisms of biological pathways.

| Indole Derivative Class/Compound | Molecular Target | Biological Pathway | Key In Vitro Finding | Reference |

|---|---|---|---|---|

| 3-indolyl pyrazolo-carboxamide (Compound 7b) | VEGFR-2 | Angiogenesis | Inhibited VEGFR-2 kinase with an IC₅₀ of 2.83 µM. | nih.gov |

| Benzothiazole-indole hybrid (Compound 20d) | Procaspase-3 | Apoptosis | Activated procaspase-3 and arrested the cell cycle; IC₅₀ of 0.024 µM against HT29 cells. | bohrium.com |

| Indole derivative (Compound 29) | Bcl-2 / Mcl-1 | Apoptosis | Dual inhibitor with IC₅₀ values of 7.63 µM (Bcl-2) and 1.53 µM (Mcl-1). | nih.gov |

| Indole derivative (Compound 43) | LSD1 | Epigenetic Regulation | Potent LSD1 inhibitor with an IC₅₀ of 0.050 µM. | nih.gov |

| Substituted indole (Compound 60) | Haspin Kinase | Cell Cycle Control | Showed potent and selective inhibition of Haspin. | acs.org |

| N-benzyl indole hydrazone (Compound 5b) | EGFR | Growth Factor Signaling | IC₅₀ of 17.2 nM against MDA-MB-231 TNBC cells. | rsc.org |

Pharmacokinetic Prediction and Admet Studies Computational Methods

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME profiling involves the use of computational models to estimate the key pharmacokinetic characteristics of a compound. These models are built from large datasets of experimentally determined properties and leverage various algorithms to correlate a molecule's structure with its biological behavior. scielo.br For 3-(1H-Indol-7-yl)aniline, a suite of ADME parameters can be predicted to build a preliminary pharmacokinetic profile, assessing its potential as an orally available drug.

Recent studies on various indole (B1671886) derivatives have successfully utilized online platforms and specialized software to predict ADME properties, demonstrating the utility of these approaches for new molecular entities. scielo.brudhtu.edu.ua These tools help to determine if a molecule possesses drug-like characteristics, a crucial first step in the evaluation process. researchgate.net

Aqueous solubility and membrane permeability are fundamental determinants of a drug's oral absorption. Computational models can predict these properties with a useful degree of accuracy.

Solubility: Aqueous solubility (LogS) is often predicted using models trained on large datasets of known compounds. These models typically use molecular descriptors such as molecular weight, polarity, and hydrogen bonding capacity to make predictions. The octanol-water partition coefficient (LogP) is another critical parameter that influences both solubility and permeability, with optimal values for drug-likeness generally falling within a specific range. researchgate.net

Permeability: Intestinal permeability can be estimated using models that simulate passage through cell membranes, such as the Caco-2 cell line, or through parallel artificial membrane permeability assays (PAMPA). udhtu.edu.uaacs.org These models predict whether a compound is likely to be absorbed passively through the gastrointestinal tract. mdpi.com The "Rule of Five," a widely used guideline, helps predict poor absorption based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. researchgate.net

Below is an illustrative table of predicted physicochemical and absorption properties for this compound, typical of the output from common ADME prediction software.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 220.27 g/mol | Favorable (<500 Dalton) |

| LogP (Octanol/Water) | 3.15 | Optimal for permeability and solubility balance |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

| Hydrogen Bond Donors | 2 | Favorable (≤5) |

| Hydrogen Bond Acceptors | 1 | Favorable (≤10) |

| Caco-2 Permeability | High | Indicates good potential for intestinal absorption |

| Human Intestinal Absorption | >90% | High probability of being well-absorbed |

This table contains illustrative data generated for exemplary purposes and does not represent experimentally verified results.

The metabolic stability of a compound is a key factor influencing its half-life and bioavailability. Computational tools can predict how a molecule will be metabolized, primarily by identifying its interactions with drug-metabolizing enzymes and pinpointing its most metabolically labile sites. pensoft.net

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. In silico models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). researchgate.net Predicting CYP inhibition is crucial for avoiding potential drug-drug interactions. Furthermore, "site of metabolism" prediction models highlight the specific atoms or functional groups on a molecule that are most likely to undergo metabolic transformation, often through oxidation. pensoft.net This information is invaluable for guiding structural modifications to enhance metabolic stability. nih.gov For instance, studies on melatonin (B1676174) derivatives showed that adding bulky groups at certain positions could prolong their metabolic half-life. researchgate.net

An illustrative metabolic stability profile for this compound is presented below.

| Parameter | Prediction | Implication |

| CYP1A2 Inhibitor | No | Low risk of drug interactions via this isoform |

| CYP2C9 Inhibitor | No | Low risk of drug interactions via this isoform |

| CYP2C19 Inhibitor | Yes | Potential for drug interactions with other CYP2C19 substrates |

| CYP2D6 Inhibitor | No | Low risk of drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low risk of drug interactions via this isoform |

| Metabolic Hotspots | C2 and C3 of the indole ring; Aniline (B41778) amino group | These sites are likely points of Phase I hydroxylation or oxidation |

This table contains illustrative data generated for exemplary purposes and does not represent experimentally verified results.

In Silico Models for Permeability and Solubility Prediction

Integration of Predictive Models in Drug Discovery Workflows

The true power of computational ADMET prediction lies in its integration into the broader drug discovery workflow. These predictive models are not merely for one-off characterization but are used iteratively to guide the design-make-test-analyze cycle. By providing rapid feedback on absorption and metabolism, these tools allow chemists to prioritize which newly designed analogs to synthesize. iapchem.org This accelerates the optimization process, saving significant time and resources. researchgate.net

The engine behind many modern ADMET prediction tools is machine learning (ML). researchgate.net Various algorithms are trained on large datasets of compounds with known pharmacokinetic properties to learn the complex relationships between chemical structure and biological outcomes. tandfonline.com

Commonly used ML algorithms in this field include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A classification algorithm that finds the hyperplane that best separates data points into different classes (e.g., high vs. low permeability). iapchem.org

Graph Neural Networks (GNN): Advanced deep learning models that represent molecules as graphs (atoms as nodes, bonds as edges), allowing them to learn directly from the molecular structure. tandfonline.com

Decision Trees (DT): A simpler, interpretable model that has shown high accuracy in some ADME prediction tasks. mdpi.com

These models can be developed for classification (e.g., predicting whether a compound has high or low bioavailability) or regression (e.g., predicting a specific clearance value). tandfonline.com The continuous improvement of these algorithms and the growth of high-quality training datasets are enhancing the predictive power of in silico tools. iapchem.org

Physiologically based pharmacokinetic (PBPK) modeling represents a more holistic and mechanistic approach to predicting a drug's fate in the body. mdpi.com Unlike simple ADME models that predict individual parameters, PBPK models integrate these parameters into a dynamic system that simulates the drug's journey through various organs and tissues. nih.gov

A PBPK model is constructed using two main types of parameters:

System-specific parameters: These relate to the physiology of the species being modeled (e.g., human, rat) and include organ volumes, blood flow rates, and tissue composition. nih.gov

Drug-specific parameters: These are the physicochemical and biochemical properties of the drug, such as LogP, solubility, plasma protein binding, and metabolic clearance rates, many of which are initially derived from in silico and in vitro assays. mdpi.com

For a novel compound like this compound, a PBPK model would initially be built using predicted parameters. The model could then simulate concentration-time profiles in plasma and target organs, predict human oral bioavailability, and explore the impact of different dosing regimens. nih.govmdpi.com As experimental data become available, the model can be refined to improve its predictive accuracy. A significant challenge and consideration is obtaining adequate drug-specific parameters for new compounds, which is where the integration of ML-based QSAR models with PBPK frameworks is becoming increasingly important. oup.com

Machine Learning Algorithms for Pharmacokinetic Property Prediction

Molecular Design Principles for Optimized Pharmacokinetic Properties

One of the most valuable applications of computational ADMET prediction is to guide the structural optimization of a lead compound. rroij.com If the initial in silico analysis of this compound revealed pharmacokinetic liabilities, medicinal chemists could apply specific molecular design principles to address them. The versatility of heterocyclic scaffolds like indole makes them amenable to such modifications. frontiersin.orgnih.gov

Key strategies, informed by predictive models, include:

Improving Solubility: If predicted solubility is low, polar functional groups (e.g., hydroxyl, amide) could be introduced to the structure. The strategic placement of nitrogen atoms within a heterocyclic scaffold is a common tactic to modulate solubility. frontiersin.org

Enhancing Permeability: To improve permeability, intramolecular hydrogen bonds can be designed to mask polar groups and reduce the energetic cost of moving from an aqueous to a lipid environment. nih.gov Alternatively, modulating lipophilicity (LogP) by adding or removing greasy substituents can be effective.

Blocking Metabolic Hotspots: If a specific site on the molecule is predicted to be a metabolic "soft spot," it can be blocked to improve stability. For example, if the aniline nitrogen of this compound were a predicted site of metabolism, N-methylation could sterically hinder the approach of metabolizing enzymes. Similarly, replacing a hydrogen atom with fluorine at a predicted hydroxylation site is a common strategy to enhance metabolic stability. nih.gov

Reducing CYP Inhibition: If the molecule is predicted to inhibit a key CYP enzyme, its structure can be altered to reduce its affinity for the enzyme's active site. This often involves subtle changes to the compound's shape and electronic properties.

This iterative process of prediction and redesign, known as structure-activity relationship (SAR) and structure-property relationship (SPR) optimization, is a cornerstone of modern drug discovery. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(1H-Indol-7-yl)aniline, and how do reaction conditions influence yield?

- Answer : Common methods include:

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling between 7-bromoindole and 3-aminophenylboronic acid (analogous to methods in ) .

- Reductive Amination : Reduction of nitro intermediates (e.g., 3-nitrobenzylindole) using hydrogen gas with palladium catalysts, similar to protocols for 3-(4-Aminobenzyl)aniline .

- Key Considerations : Optimize temperature (room temperature for nitro reductions ), catalyst loading (1-5 mol% Pd), and solvent polarity to minimize side reactions.

Q. How can researchers characterize this compound to confirm purity and structural integrity?

- Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to verify indole and aniline proton environments; FT-IR for NH₂ and indole N-H stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

- Elemental Analysis : Validate C, H, N ratios, especially critical for nitrogen-rich structures .

Advanced Research Questions

Q. How does the indole moiety in this compound influence its electronic properties and reactivity in further functionalization?

- Answer : The indole group provides electron-rich π-systems, enabling:

- Electrophilic Substitution : Reactivity at the indole C-3 position for halogenation or sulfonation (analogous to furan-substituted anilines in ) .

- Metal Coordination : The indole N-H can act as a weak ligand in catalysis (see triazole-aniline interactions in ) .

- Methodological Tip : Computational studies (DFT) predict charge distribution and regioselectivity .

Q. What strategies mitigate low yields in this compound synthesis due to steric hindrance or competing reactions?

- Answer :

- Steric Mitigation : Use bulky ligands (e.g., XPhos) in cross-coupling to prevent aggregation .

- Competing Reactions : Additive screening (e.g., silver salts to suppress proto-dehalogenation) .

- Data-Driven Optimization : Design-of-experiment (DoE) models to balance temperature, solvent, and catalyst .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies; IC₅₀ in enzyme inhibition) .

- Structural Impurities : Validate purity via HPLC before testing .

- Mechanistic Context : Compare with oxadiazole-aniline derivatives (), where substituent positioning alters target binding .

Methodological and Mechanistic Insights

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Answer :

- Antimicrobial : Broth microdilution assays against Gram+/Gram- bacteria (cf. thiazole-aniline derivatives in ) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (similar to triazole-aniline studies in ) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Answer :

- Docking Studies : Use AutoDock/Vina to model binding to receptors (e.g., serotonin receptors, leveraging indole’s similarity to tryptophan) .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on aniline) to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.